molecular formula C7H6N4S B8777531 Thiocarbonyl diimidazole

Thiocarbonyl diimidazole

Cat. No. B8777531
M. Wt: 178.22 g/mol
InChI Key: SIISYXWWQBUDOP-UHFFFAOYSA-N
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Patent
US07179829B2

Procedure details

1.96 g (0.011 mol) of thiocarbonyl diimidazole were added to a solution of 1.85 g (0.01 mol) of 2-phenoxyaniline in 50 ml of THF and the mixture was stirred at room temperature for 4 hours, giving, after removal of the solvent by distillation, the compound as a brown amorphous product.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](C1NC=CN=1)(C1NC=CN=1)=[S:2].[O:13]([C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH2:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[O:13]([C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[N:22]=[C:1]=[S:2])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
C(=S)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
1.85 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(N)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
O(C1=CC=CC=C1)C1=C(C=CC=C1)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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